5-(Ethylsulfonyl)picolinonitrile
Overview
Description
5-(Ethylsulfonyl)picolinonitrile is a chemical compound with the molecular formula C8H8N2O2S . It is widely used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 5-(Ethylsulfonyl)picolinonitrile consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Ethylsulfonyl)picolinonitrile, such as its melting point, boiling point, and density, are not directly mentioned in the available literature .Scientific Research Applications
Versatility in Biological Activity
5-(Ethylsulfonyl)picolinonitrile and its analogues like 5-ethylsulfonyl-2-methoxyaniline demonstrate remarkable versatility in biological applications. They serve as pivotal intermediates in the synthesis of a variety of compounds with significant biological activities. This includes their use in developing kinase inhibitors, such as VEGFR2 inhibitors and CLK inhibitors, which are crucial in cancer therapy due to their role in tumor angiogenesis and cell cycle regulation. Furthermore, related sulfone analogues have found applications in creating antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators, showcasing the broad potential of these compounds in therapeutic development (Hunter Johnson et al., 2022).
Role in Pharmacological Fragments
The structure of 5-(Ethylsulfonyl)picolinonitrile is a critical pharmacophoric fragment in several potent VEGFR2 inhibitors, a key receptor in angiogenesis. Its incorporation into drug designs has led to the development of successful antiangiogenic therapies, which are used in combination with chemotherapy to treat various types of tumors. This highlights its significance in the design of novel therapeutic agents aimed at inhibiting pathological angiogenesis (Miroslav Murár et al., 2013).
Contribution to Synthetic Methodologies
In synthetic chemistry, 5-(Ethylsulfonyl)picolinonitrile plays a role in advancing methodologies for C–H functionalization, a crucial reaction in the construction of complex molecules. For example, copper-catalyzed remote C–H sulfonylation of naphthylamides, assisted by picolinamide, showcases the utility of such compounds in developing pharmaceutically relevant ligands. This method has broadened the scope of synthesizing compounds with diverse functional groups, further enriching the toolkit available for drug discovery and development (Jun-Ming Li et al., 2017).
Antioxidant and Antiproliferative Properties
Research also delves into the antioxidant and antiproliferative activities of compounds related to 5-(Ethylsulfonyl)picolinonitrile. For instance, studies on 5-hydroxymethylfurfural, which shares structural similarities, have demonstrated potential antioxidant properties and the ability to inhibit cancer cell proliferation. These findings open new avenues for the application of 5-(Ethylsulfonyl)picolinonitrile and its derivatives in developing antioxidant and anticancer therapies (Ling Zhao et al., 2013).
properties
IUPAC Name |
5-ethylsulfonylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-13(11,12)8-4-3-7(5-9)10-6-8/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEKGMOFZSQNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethylsulfonyl)picolinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.